REACTION_CXSMILES
|
CS(C)=O.[Cl-].[CH2:6]([O:9][CH2:10][CH2:11][CH2:12][CH2:13][OH:14])[CH:7]=[CH2:8].C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH2:6]([O:9][CH2:10][CH2:11][CH2:12][CH:13]=[O:14])[CH:7]=[CH2:8]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OCCCCO
|
Name
|
|
Quantity
|
43 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for three minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
STIRRING
|
Details
|
After the solution was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred for 10 hours, while the temperature of the reaction solution
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
to return to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
CUSTOM
|
Details
|
the CHCl3 layer was separated
|
Type
|
WASH
|
Details
|
The separated layer was washed with diluted hydrochloric acid, saturated aqueous sodium bicarbonate and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous Na2SO4
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away under reduced pressure, whereby pale yellow liquid
|
Type
|
CUSTOM
|
Details
|
was obtained (6.0 g, 90%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |